5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonamide Formation: The final step involves the reaction of the thiophene ring with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- 5-ethyl-N-((1-(2-chloroethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- 5-ethyl-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Uniqueness
The unique combination of the methoxyethyl group, piperidine ring, and thiophene-sulfonamide structure in 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWFJDJOKLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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